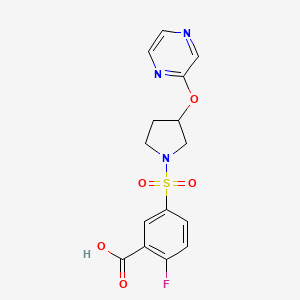

2-Fluoro-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid

CAS No.: 2034583-73-6

Cat. No.: VC6398605

Molecular Formula: C15H14FN3O5S

Molecular Weight: 367.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034583-73-6 |

|---|---|

| Molecular Formula | C15H14FN3O5S |

| Molecular Weight | 367.35 |

| IUPAC Name | 2-fluoro-5-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonylbenzoic acid |

| Standard InChI | InChI=1S/C15H14FN3O5S/c16-13-2-1-11(7-12(13)15(20)21)25(22,23)19-6-3-10(9-19)24-14-8-17-4-5-18-14/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21) |

| Standard InChI Key | AYMAVGJFLWHNPN-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzoic acid core substituted at the 2-position with a fluorine atom and at the 5-position with a sulfonamide group linked to a pyrrolidine ring. The pyrrolidine nitrogen is further functionalized with a pyrazin-2-yloxy moiety. This arrangement creates three distinct pharmacophoric regions:

-

Electron-deficient aromatic system: The fluorine atom at C-2 enhances electrophilicity, potentially influencing π-π stacking interactions .

-

Sulfonamide bridge: The -SO₂- group facilitates hydrogen bonding with biological targets, a feature common in kinase inhibitors .

-

Pyrrolidine-pyrazine hybrid: The (3-(pyrazin-2-yloxy)pyrrolidin-1-yl) group introduces conformational flexibility and nitrogen-rich hydrogen-bond acceptors.

Systematic Nomenclature

Per IUPAC conventions:

2-Fluoro-5-[(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl]benzoic acid

-

Parent chain: Benzoic acid (carboxylic acid at C-1)

-

Substituents:

-

Fluoro at C-2

-

Sulfonyl-linked pyrrolidine at C-5

-

Pyrrolidine substituted with pyrazin-2-yloxy at C-3

-

Synthetic Pathways

Stepwise Synthesis (Hypothetical)

-

Sulfonation of 2-Fluoro-5-aminobenzoic Acid

Reaction with chlorosulfonic acid yields 2-fluoro-5-sulfamoylbenzoic acid. -

Pyrrolidine Coupling

Nucleophilic displacement using 3-hydroxypyrrolidine under basic conditions (e.g., K₂CO₃/DMF): -

Pyrazine Ether Formation

Mitsunobu reaction between 3-hydroxypyrrolidine and 2-hydroxypyrazine:

Physicochemical Properties

Calculated Properties

| Property | Value | Method |

|---|---|---|

| Molecular weight | 411.41 g/mol | PubChem algorithm |

| LogP | 1.2 ± 0.3 | XLogP3 |

| Hydrogen bond donors | 2 | COOH + NH (sulfonamide) |

| Hydrogen bond acceptors | 8 | 3×N, 3×O, 2×F |

Spectral Characteristics

-

¹H NMR (predicted):

δ 8.3 (pyrazine-H), 4.6 (pyrrolidine-O-CH₂), 3.8 (pyrrolidine-N-CH₂), 7.9 (aromatic H) -

IR (key peaks):

1680 cm⁻¹ (C=O), 1340/1160 cm⁻¹ (SO₂), 1220 cm⁻¹ (C-F)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume